Cyclophellitol

Description

This compound is a natural product found in Phellinus with data available.

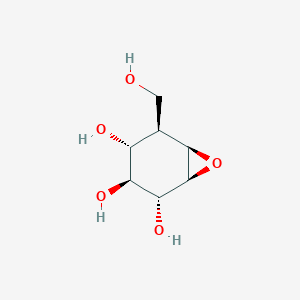

Structure

3D Structure

Properties

CAS No. |

126661-83-4 |

|---|---|

Molecular Formula |

C7H12O5 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(1S,2R,3S,4R,5R,6R)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol |

InChI |

InChI=1S/C7H12O5/c8-1-2-3(9)4(10)5(11)7-6(2)12-7/h2-11H,1H2/t2-,3-,4+,5-,6-,7+/m1/s1 |

InChI Key |

YQLWKYQDOQEWRD-GEGSFZHJSA-N |

SMILES |

C(C1C(C(C(C2C1O2)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H]2[C@@H]1O2)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C2C1O2)O)O)O)O |

Synonyms |

1,6-epi-cyclophellitol 5-hydroxymethyl-7-oxabicyclo(4,1,0)heptane-2,3,4-triol cyclophellitol epi-CPL |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cyclophellitol on β-Glucosidases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclophellitol, a naturally derived cyclitol epoxide, is a potent and highly selective mechanism-based irreversible inhibitor of retaining β-glucosidases. Its inhibitory action stems from its ability to mimic the transition state of the natural substrate, leading to the formation of a stable covalent bond with a key catalytic residue in the enzyme's active site. This guide provides a comprehensive overview of the molecular mechanism of this compound's action, detailed experimental protocols for its study, and a summary of key quantitative data. The information presented herein is intended to support researchers and professionals in the fields of enzymology, drug discovery, and chemical biology in their efforts to understand and utilize this powerful class of inhibitors.

Core Mechanism of Action

This compound's efficacy as a β-glucosidase inhibitor is rooted in its structural and chemical properties, which allow it to exploit the catalytic mechanism of retaining glycosidases.

Transition State Mimicry

Retaining β-glucosidases catalyze the hydrolysis of β-glycosidic bonds through a double displacement mechanism involving a covalent glycosyl-enzyme intermediate. This process proceeds through a series of conformational changes in the substrate, with the transition state adopting a distorted half-chair or boat conformation. This compound, with its rigid cyclitol backbone and epoxide ring, is constrained in a 4H3 half-chair conformation.[1][2] This conformation closely resembles the oxocarbenium ion-like transition state of the natural substrate during enzymatic hydrolysis.[1][2] This structural mimicry allows this compound to bind with high affinity to the active site of β-glucosidases.

Covalent Bond Formation

Once positioned within the active site, the strained epoxide ring of this compound becomes the target of a nucleophilic attack by a catalytic carboxylate residue, typically a glutamic acid.[3][4] This attack is facilitated by a second acidic residue (the acid/base catalyst) which protonates the epoxide oxygen, promoting ring-opening. The nucleophilic attack results in the formation of a stable ester linkage between the this compound molecule and the enzyme, effectively and irreversibly inactivating it.[3] This covalent modification has been confirmed through X-ray crystallography and mass spectrometry.[3][5]

The specificity of this compound for β-glucosidases over α-glucosidases is attributed to the stereochemistry of its hydroxyl groups, which mirrors that of β-glucose, ensuring correct orientation and interaction with the amino acid residues in the active site of β-glucosidases.[4]

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives has been quantified against various β-glucosidases, particularly the human enzymes GBA1, GBA2, and GBA3, which are implicated in various diseases.

| Inhibitor | Enzyme | IC50 (nM) | Ki (mM) | kinact (min-1) | Reference(s) |

| This compound | GBA1 | 1.0 | - | - | [6] |

| This compound | GBA2 | ~100 | - | - | [6] |

| This compound | GBA3 | >10,000 | - | - | [3] |

| This compound | Almond β-glucosidase | - | 0.34 | 2.38 | [7] |

| This compound | Agrobacterium sp. β-glucosidase | - | 0.055 | 1.26 | [7] |

| Biphenyl-cyclophellitol 6 | GBA1 | 1.0 | - | - | [6] |

| Adamantyl-cyclophellitol 7 | GBA1 | 1.0 | - | - | [6] |

| β-d-xylo-Cyclophellitol | GBA1 | 2671 | - | - | [8] |

| β-d-xylo-Cyclophellitol aziridine | GBA1 | 719 | - | - | [8] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Enzyme Kinetics: Determination of Inhibition Parameters (IC50, Ki, and kinact)

Objective: To quantify the inhibitory potency of this compound.

Materials:

-

Purified β-glucosidase

-

This compound (or derivative) stock solution (in a suitable solvent, e.g., DMSO)

-

Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG)

-

Assay buffer (e.g., 50 mM citrate-phosphate buffer, pH 5.5)

-

Stop solution (e.g., 0.2 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Protocol for IC50 Determination:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of β-glucosidase to each well.

-

Add the different concentrations of the this compound dilutions to the wells containing the enzyme. Include a control with no inhibitor.

-

Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding a fixed concentration of pNPG to all wells.

-

Allow the reaction to proceed for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for Ki and kinact Determination:

-

Set up a series of reactions, each containing the enzyme, substrate (pNPG), and a different concentration of this compound. Reactions should be initiated by the addition of the enzyme.

-

Continuously monitor the absorbance at 405 nm over time for each reaction.

-

The resulting progress curves will show a time-dependent decrease in reaction rate as the enzyme is inactivated.

-

Fit each progress curve to a single-exponential decay equation to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.

-

Plot the kobs values against the inhibitor concentrations.

-

Fit the resulting data to the following equation for irreversible inhibitors: kobs = kinact * [I] / (Ki + [I]) where [I] is the inhibitor concentration. This will yield the values for kinact (the maximum rate of inactivation) and Ki (the inhibition constant).

X-ray Crystallography of the this compound-β-Glucosidase Complex

Objective: To visualize the covalent adduct and determine the three-dimensional structure of the inhibited enzyme.

Materials:

-

Highly purified and concentrated β-glucosidase

-

This compound

-

Crystallization screening kits and reagents

-

Cryoprotectant (e.g., glycerol)

-

X-ray diffraction equipment (synchrotron source recommended)

Protocol:

-

Co-crystallization:

-

Incubate the purified β-glucosidase with a molar excess of this compound to ensure complete inactivation.

-

Remove excess, unbound inhibitor by dialysis or size-exclusion chromatography.

-

Set up crystallization trials using various techniques (e.g., hanging drop, sitting drop vapor diffusion) with a range of precipitants, buffers, and salts.

-

-

Crystal Soaking (Alternative Method):

-

Grow crystals of the native β-glucosidase.

-

Soak the crystals in a solution containing this compound for a period sufficient for the inhibitor to diffuse into the crystal and react with the enzyme.

-

-

Cryo-protection and Data Collection:

-

Transfer the crystals to a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Mount the frozen crystal on the X-ray diffractometer.

-

Collect diffraction data at a high-intensity X-ray source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the crystal structure using molecular replacement with a known β-glucosidase structure as a search model.

-

Build the model of the this compound-enzyme complex into the electron density map.

-

Refine the structure to obtain a high-resolution model of the covalent adduct in the active site.

-

Mass Spectrometry of the this compound-β-Glucosidase Adduct

Objective: To confirm the formation of a covalent adduct and identify the site of modification.

Materials:

-

Purified β-glucosidase

-

This compound

-

Denaturing and reducing agents (e.g., urea, DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., trypsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Sample Preparation:

-

Incubate the β-glucosidase with this compound to form the covalent adduct.

-

Denature the protein, reduce the disulfide bonds, and alkylate the cysteine residues.

-

Digest the protein into smaller peptides using a specific protease like trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using reverse-phase liquid chromatography.

-

Elute the peptides directly into the mass spectrometer.

-

Acquire mass spectra of the peptides (MS1 scan).

-

Select peptide ions for fragmentation (MS2 scan) to obtain sequence information.

-

-

Data Analysis:

-

Search the MS/MS data against the known sequence of the β-glucosidase.

-

Identify the peptide containing the this compound modification by looking for a mass shift corresponding to the mass of this compound.

-

The fragmentation pattern of the modified peptide will confirm the exact amino acid residue that is covalently bound to the inhibitor.

-

Visualizations

Mechanism of Covalent Inhibition

Caption: Covalent inhibition of β-glucosidase by this compound.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining kinetic parameters of this compound.

Conclusion

This compound and its analogues represent a cornerstone in the study of retaining β-glucosidases. Their mechanism-based, covalent mode of action, driven by transition state mimicry, provides a powerful tool for probing enzyme function, developing activity-based probes, and as a starting point for the design of therapeutic agents. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate the intricate interactions between this remarkable inhibitor and its enzymatic targets.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. enzymlogic.com [enzymlogic.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic studies on this compound analogues--mechanism-based inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Discovery and Isolation of Cyclophellitol from Phellinus sp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclophellitol, a potent and irreversible inhibitor of β-glucosidases, was first discovered and isolated from the culture filtrate of a mushroom belonging to the Phellinus genus in 1990.[1] This novel cyclitol, with its unique 7-oxabicyclo[4.1.0]heptane structure, has since garnered significant interest within the scientific community, particularly in the fields of glycobiology and drug development. Its mechanism of action involves the formation of a stable covalent bond with the catalytic nucleophile of retaining β-glucosidases, leading to their inactivation.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Phellinus sp., presenting detailed experimental protocols, quantitative data, and visualizations of the key processes.

Discovery and Biological Activity

In the course of screening for β-glucosidase inhibitors, a culture filtrate of a Phellinus species was found to exhibit strong inhibitory activity.[1] The active compound was identified as this compound.

Biological Activity and Specificity

This compound is a highly specific and effective irreversible inactivator of β-glucosidases.[2] It has been shown to inactivate β-glucosidases from various sources, including almond emulsin and Agrobacterium sp.[2] The inhibition follows pseudo-first-order kinetics, and the inactivation is irreversible, as demonstrated by the lack of enzyme reactivation upon dialysis.[2]

The high specificity of this compound is a key feature. Even at high concentrations, it shows no significant inactivation of yeast α-glucosidase and only very slow inactivation of E. coli β-galactosidase.[2]

Quantitative Bioactivity Data

The inhibitory activity of this compound against almond-derived β-glucosidase was quantified, providing a key benchmark for its potency.

| Enzyme Source | Inhibitor | IC50 | Reference |

| Almond | This compound | 0.8 µg/mL | [1] |

Isolation and Purification of this compound

The isolation of this compound from the culture filtrate of Phellinus sp. involves a multi-step process designed to separate the compound of interest from other metabolites and components of the culture medium. The key stages of this process are charcoal separation, column chromatography, and crystallization.[1]

Fermentation of Phellinus sp.

Detailed information on the specific fermentation conditions for the production of this compound by Phellinus sp. is not extensively available in the public domain. However, a general protocol for the cultivation of Phellinus species for the production of secondary metabolites can be inferred.

General Fermentation Protocol:

-

Inoculum Preparation: A pure culture of Phellinus sp. is grown on a suitable solid medium (e.g., Potato Dextrose Agar) to obtain a sufficient amount of mycelium.

-

Liquid Culture: The mycelium is then used to inoculate a liquid fermentation medium. The composition of the medium can vary but typically includes a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

-

Incubation: The culture is incubated at a controlled temperature (typically 25-30°C) with agitation to ensure proper aeration and nutrient distribution. The fermentation is carried out for a period sufficient to allow for the production of this compound, which can be monitored by testing the β-glucosidase inhibitory activity of the culture filtrate at regular intervals.

Experimental Protocols for Isolation and Purification

The following protocols are based on the methods described in the original discovery paper by Atsumi et al. (1990) and general laboratory practices for the isolation of natural products from fungal cultures.

Protocol 1: Charcoal Adsorption and Elution

-

Filtration: The Phellinus sp. culture broth is filtered to separate the mycelium from the culture filtrate containing the dissolved this compound.

-

Charcoal Adsorption: Activated charcoal is added to the culture filtrate. The amount of charcoal will depend on the volume of the filtrate and the concentration of the target compound. The mixture is stirred for a defined period to allow for the adsorption of this compound and other organic molecules onto the charcoal.

-

Washing: The charcoal is collected by filtration and washed with water to remove salts and other polar impurities.

-

Elution: The adsorbed compounds are eluted from the charcoal using an organic solvent. A common choice would be a mixture of methanol (B129727) and water or acetone (B3395972) and water. The polarity of the elution solvent is a critical parameter to optimize for the selective elution of this compound.

Protocol 2: Column Chromatography

-

Column Preparation: A chromatography column is packed with a suitable stationary phase. Based on the polar nature of this compound, a normal-phase adsorbent like silica (B1680970) gel or a reversed-phase material like C18-functionalized silica could be used. The choice of stationary phase will dictate the solvent system for elution.

-

Sample Loading: The crude extract obtained from the charcoal elution step is concentrated and dissolved in a minimal amount of the initial mobile phase before being loaded onto the column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity (for normal-phase chromatography) or decreasing polarity (for reversed-phase chromatography). For example, a gradient of chloroform (B151607) to methanol or ethyl acetate (B1210297) to methanol could be employed for silica gel chromatography.

-

Fraction Collection and Analysis: Fractions are collected throughout the elution process. Each fraction is analyzed for the presence of this compound, typically by thin-layer chromatography (TLC) and by testing for β-glucosidase inhibitory activity. Fractions containing the pure compound are pooled.

Protocol 3: Crystallization

-

Concentration: The pooled fractions containing pure this compound are concentrated under reduced pressure to obtain a viscous syrup or a solid residue.

-

Solvent Selection: A suitable solvent or solvent system for crystallization is selected. This often involves dissolving the compound in a good solvent (e.g., methanol, ethanol) and then slowly adding a poor solvent (e.g., diethyl ether, hexane) until turbidity is observed.

-

Crystal Growth: The solution is allowed to stand undisturbed at a controlled temperature (e.g., room temperature or 4°C) to allow for the slow formation of crystals.

-

Crystal Collection: The resulting crystals of this compound are collected by filtration, washed with a small amount of the poor solvent, and dried.

Visualization of the Isolation Workflow

Caption: Workflow for the isolation and purification of this compound from Phellinus sp.

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined through spectroscopic and crystallographic analysis.[1]

Chemical Structure

The systematic name for this compound is (1S,2R,3S,4R,5R,6R)-5-hydroxymethyl-7-oxabicyclo[4.1.0]heptane-2,3,4-triol.[1]

Physicochemical and Spectroscopic Data

While the original publication provides the structure, detailed spectroscopic data is often found in subsequent synthetic and analytical studies. The following table summarizes typical physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₇H₁₂O₅ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Colorless crystals |

| ¹H NMR (D₂O) | δ (ppm): 3.85-3.95 (m, 2H), 3.65-3.75 (m, 2H), 3.50-3.60 (m, 1H), 3.30-3.40 (m, 1H), 3.15-3.25 (m, 1H), 2.15-2.25 (m, 1H) |

| ¹³C NMR (D₂O) | δ (ppm): 77.5, 74.8, 73.0, 70.5, 61.0, 56.5, 55.0 |

| Mass Spectrometry (ESI-MS) | m/z: 177.07 [M+H]⁺, 199.05 [M+Na]⁺ |

Note: NMR data are approximate and can vary based on the solvent and instrument used.

Mechanism of Action: Irreversible Inhibition of β-Glucosidases

This compound acts as a mechanism-based inactivator of retaining β-glucosidases.[2] Its structure mimics the transition state of the natural substrate.

Signaling Pathway of Inhibition

The epoxide ring in this compound is key to its inhibitory activity. In the active site of a retaining β-glucosidase, the catalytic nucleophile (typically an aspartate or glutamate (B1630785) residue) attacks the epoxide ring. This leads to the formation of a stable, covalent ester linkage between the inhibitor and the enzyme, effectively and irreversibly inactivating the enzyme.

Caption: Mechanism of irreversible inhibition of retaining β-glucosidases by this compound.

Conclusion

The discovery of this compound from Phellinus sp. has provided a valuable tool for the study of retaining β-glucosidases and a lead compound for the development of therapeutic agents. The isolation procedure, though requiring multiple steps, yields a highly pure and potent inhibitor. Further research into the fermentation of Phellinus sp. could lead to improved yields of this important natural product. The detailed methodologies and data presented in this guide are intended to support researchers and drug development professionals in their work with this compound and related compounds.

References

- 1. Production, isolation and structure determination of a novel beta-glucosidase inhibitor, this compound, from Phellinus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a naturally occurring mechanism-based inactivator of beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

The Total Synthesis of (+)-Cyclophellitol and its Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cyclophellitol, a potent, irreversible inhibitor of β-glucosidases, has garnered significant attention in the scientific community due to its therapeutic potential. Its unique structure, featuring a cyclitol core with a strategically positioned epoxide, mimics the natural substrate of these enzymes, leading to covalent modification of the active site and subsequent inactivation. This mechanism of action makes cyclophellitol and its analogues valuable tools in glycobiology research and promising candidates for the development of therapeutics for diseases such as Gaucher's disease and certain types of cancer. This technical guide provides a comprehensive overview of the total synthesis of (+)-cyclophellitol and its enantiomer, with a focus on a highly efficient route from D-xylose. Detailed experimental protocols for key transformations are provided to facilitate its synthesis in a laboratory setting.

Comparative Overview of Synthetic Strategies

Several synthetic routes to (+)-cyclophellitol have been developed, starting from various chiral pool materials. The choice of starting material significantly influences the overall efficiency and length of the synthesis.

| Starting Material | Key Reactions | Number of Steps (Longest Linear) | Overall Yield | Reference |

| D-Xylose | Zinc-mediated Vasella fragmentation, Indium-mediated Barbier reaction, Ring-closing metathesis, Diastereoselective epoxidation | 9 | ~14% | Madsen et al.[1][2][3] |

| D-Glucose | Not specified in detail | Not specified in detail | Not specified in detail | Not specified in detail |

| D-Mannose | Not specified in detail | Not specified in detail | Not specified in detail | Not specified in detail |

The synthesis developed by Madsen and coworkers, commencing from the readily available and inexpensive D-xylose, stands out as the most concise route reported to date.[2][3] This efficiency is achieved through a series of highly selective and high-yielding organometallic reactions.

Retrosynthetic Analysis and Synthetic Pathway

The retrosynthetic analysis for the synthesis of (+)-cyclophellitol from D-xylose reveals a convergent strategy. The key steps involve the formation of a cyclohexene (B86901) ring system via ring-closing metathesis, followed by stereoselective epoxidation.

Retrosynthetic Pathway Diagram

Caption: Retrosynthetic analysis of (+)-cyclophellitol.

Forward Synthesis Workflow

References

A Technical Guide to the Structural Basis of Glycosidase Inhibition by Cyclophellitol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the structural and mechanistic principles underlying the inhibition of glycosidases by cyclophellitol and its derivatives. It consolidates quantitative kinetic data, details key experimental protocols, and visualizes the core mechanisms and workflows.

Introduction: this compound as a Mechanism-Based Inhibitor

Glycoside hydrolases (glycosidases) are a vast and crucial class of enzymes involved in numerous biological processes, from digestion to cellular communication, making them significant therapeutic targets.[1][2][3] These enzymes are broadly classified by their catalytic mechanism, with "retaining" glycosidases utilizing a two-step, double-displacement mechanism that proceeds through a covalent glycosyl-enzyme intermediate.[4][5]

This compound, a natural product isolated from the Phellinus mushroom, is a potent, mechanism-based, and irreversible inhibitor of retaining β-glucosidases.[2][4][6] Its unique structure, featuring a cyclitol core with an epoxide functionality, allows it to act as a "suicide" inhibitor. It enters the enzyme's active site and becomes covalently bound to the catalytic nucleophile, leading to irreversible inactivation.[1][4][7] This high specificity and potent mode of action have made this compound and its synthetic analogs, such as this compound aziridines and cyclosulfates, invaluable tools in chemical biology for activity-based protein profiling (ABPP) and as starting points for drug discovery.[2][3][7][8]

The Molecular Mechanism of Covalent Inhibition

The inhibitory power of this compound stems from its ability to hijack the catalytic machinery of retaining glycosidases. The process involves several key steps:

-

Binding and Conformational Mimicry: this compound enters the active site and adopts a conformation that mimics the transition state of the natural substrate.[1][7][9]

-

Acid-Catalyzed Ring Opening: The enzyme's catalytic acid/base residue (typically a glutamic or aspartic acid) protonates the epoxide oxygen, making the anomeric carbon highly electrophilic.[1][4]

-

Nucleophilic Attack: The catalytic nucleophile, another carboxylate residue, performs a nucleophilic attack on the anomeric carbon.[4][10]

-

Covalent Adduct Formation: This attack opens the epoxide ring and forms a stable, covalent ester linkage between the inhibitor and the enzyme.[1][4][11]

Unlike the transient glycosyl-enzyme intermediate formed with a natural substrate, the resulting enzyme-cyclophellitol adduct is highly stable and cannot be hydrolyzed by water, leading to the irreversible inactivation of the enzyme.[4][7]

Caption: Mechanism of irreversible inhibition of a retaining glycosidase by this compound.

Structural Basis of Specificity: The Role of Conformation

The remarkable specificity of this compound analogs for different classes of glycosidases is dictated by their rigid conformations, which are locked in place by the epoxide, aziridine (B145994), or cyclosulfate ring.[6][10] This conformational constraint ensures that the inhibitor accurately mimics the specific transition state or Michaelis complex geometry preferred by its target enzyme class.

-

β-Glucosidase Inhibition: Natural this compound, a β-glucose mimic, is constrained to a ⁴H₃ half-chair conformation . This shape perfectly mimics the oxocarbenium ion-like transition state that retaining β-glucosidases generate during catalysis.[6][7][9][10]

-

α-Glucosidase Inhibition: In contrast, synthetic α-configured analogs like 1,6-epi-cyclophellitol (B1244939) adopt a ⁴C₁ chair conformation . This geometry matches the conformation of the Michaelis complex for retaining α-glucosidases, making these compounds potent and selective inhibitors for this enzyme class.[10][12]

This principle of conformational mimicry is a cornerstone of this compound's potency and selectivity, and it has been validated by numerous kinetic studies and X-ray crystal structures of enzyme-inhibitor complexes.[4][10]

Caption: Relationship between this compound conformation and glycosidase specificity.

Quantitative Data: Inhibition Kinetics

The potency of this compound derivatives is quantified by kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀), the initial binding constant (Kᵢ), and the maximal rate of inactivation (kᵢₙₐ꜀ₜ). The ratio kᵢₙₐ꜀ₜ/Kᵢ represents the second-order rate constant for inactivation and is a key measure of inhibitory efficiency.

Table 1: Kinetic Parameters of this compound Epoxides and Aziridines

| Compound | Target Enzyme | Kᵢ (μM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| This compound (1) | Human GBA1 | 9.2 | 0.7 | ~1270 | [10] |

| 1,6-epi-Cyclophellitol (3) | Human GAA | 1400 | 0.5 | ~6 | [10] |

| (1R,6S)-diastereoisomer | Brewer's Yeast α-D-glucosidase | 26.9 | 0.401 | ~248 | [13] |

| (1R,2S,6S)-diastereoisomer | Jack Bean α-D-mannosidase | 120 | 2.85 | ~396 |[13] |

Table 2: Kinetic Parameters of this compound Cyclosulfates

| Compound | Target Enzyme | IC₅₀ | kᵢₙₐ꜀ₜ/Kᵢ (min⁻¹mM⁻¹) | Notes | Reference |

|---|---|---|---|---|---|

| α-Cyclosulfate (5) | Human GAA | 82 nM | 64 | Rapid irreversible inhibition | [10] |

| α-Cyclosulfate (5) | Human GANAB | 29 nM | - | Potent nanomolar inhibitor | [10] |

| β-Cyclosulfate (6) | Human GBA1 | 119 μM | - | Modest inhibitor | [10] |

| β-Cyclosulfate (6) | Human GBA2 | 58 μM | - | Modest inhibitor |[10] |

Table 3: Kinetic Parameters of Glycosylated this compound Derivatives for Cellulases

| Compound | Target Enzyme | Kᵢ (μM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (s⁻¹M⁻¹) | Reference |

|---|---|---|---|---|---|

| Inhibitor 1 (Cellobiose mimic) | H. insolens Cel7B | 31 | 0.84 | 450 | [14] |

| Inhibitor 5 | H. insolens Cel7B | 1.9 | 0.35 | 3100 | [14] |

| Inhibitor 13 | H. insolens Cel7B | 3.9 | 0.50 | 2100 |[14] |

Key Experimental Methodologies

Protocol: Synthesis of this compound Analogs

The synthesis of this compound and its derivatives is a complex multi-step process, often starting from readily available carbohydrates like D-xylose or D-glucal.[10][15]

-

Preparation of Key Intermediate: A key cyclohexene (B86901) intermediate is synthesized over several steps. For example, starting from D-xylose, a key alkene can be produced in nine optimized steps.[10]

-

Diol Formation: The alkene is oxidized (e.g., using ruthenium trichloride/sodium periodate) to afford a mixture of cis-diols.[10]

-

Separation of Isomers: The α- and β-configured diol isomers are separated using column chromatography or recrystallization.[10]

-

Formation of Electrophilic Trap:

-

Epoxides: The diol is converted to an epoxide, typically using reagents like m-CPBA.[2]

-

Aziridines: The diol is converted to an aziridine through a multi-step process often involving azide (B81097) displacement and subsequent reduction/cyclization.[2]

-

Cyclic Sulfates: The diol is reacted to form a cyclic sulfate, which serves as an electrophilic equivalent of the epoxide.[10]

-

-

Deprotection: Finally, protecting groups are removed to yield the target this compound analog.

Protocol: Determination of Inhibition Kinetics (IC₅₀ and kᵢₙₐ꜀ₜ)

Kinetic parameters are determined using fluorogenic substrates, such as 4-methylumbelliferyl (4-MU) glycosides.

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified enzyme and the inhibitor in an appropriate buffer (e.g., McIlvaine buffer at a specific pH).[10]

-

IC₅₀ Determination:

-

Pre-incubate the enzyme with a range of inhibitor concentrations for a fixed time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C for human enzymes).[10]

-

Initiate the reaction by adding a saturating concentration of the fluorogenic substrate (e.g., 4-MU-α-Glc).[10]

-

Measure the rate of fluorescence increase over time.

-

Plot the residual enzyme activity against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.[10]

-

-

kᵢₙₐ꜀ₜ and Kᵢ Determination:

-

For a range of inhibitor concentrations, monitor the reaction progress immediately after mixing enzyme, inhibitor, and substrate (continuous assay).[14]

-

Alternatively, pre-incubate the enzyme and inhibitor for various time points before adding the substrate to measure residual activity (discontinuous assay).[10]

-

For each inhibitor concentration, fit the data to a pseudo-first-order exponential decay to obtain an apparent rate constant (kₐₚₚ).

-

Plot kₐₚₚ versus inhibitor concentration and fit the resulting data to the Michaelis-Menten equation to determine kᵢₙₐ꜀ₜ and Kᵢ.[14][16]

-

Protocol: Activity-Based Protein Profiling (ABPP)

ABPP is used to detect active glycosidases in complex biological samples like cell or tissue lysates.[17][18]

-

Sample Preparation: Prepare a protein lysate from cells or tissues in a suitable buffer containing protease inhibitors.[10]

-

Competitive Inhibition: Pre-incubate aliquots of the lysate with varying concentrations of the unlabeled test inhibitor for a specific time (e.g., 15-60 min at 37°C).[10] This step allows the test inhibitor to bind to its target enzymes.

-

Probe Labeling: Add a fluorescently-tagged or biotinylated this compound-based activity-based probe (ABP) to all samples. The ABP will covalently label any active enzyme molecules whose active sites were not already blocked by the test inhibitor.[1][10]

-

SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Visualization and Analysis: Visualize the labeled proteins using in-gel fluorescence scanning or streptavidin blotting (for biotinylated probes). A decrease in the fluorescent signal for a specific band with increasing test inhibitor concentration indicates that the inhibitor targets that enzyme.[10]

Caption: General experimental workflow for competitive Activity-Based Protein Profiling (ABPP).

Protocol: X-ray Crystallography of Enzyme-Inhibitor Complexes

Obtaining a high-resolution 3D structure provides the ultimate proof of the covalent linkage and the inhibitor's conformation within the active site.[19][20][21]

-

Protein Expression and Purification: Produce and purify a large quantity of the target glycosidase.

-

Crystallization: Screen for conditions that produce high-quality crystals of the enzyme.

-

Complex Formation:

-

Soaking: Transfer existing enzyme crystals into a solution containing the this compound inhibitor for a duration ranging from minutes to hours, allowing the inhibitor to diffuse into the crystal and react.[10]

-

Co-crystallization: Mix the protein and inhibitor together prior to setting up crystallization trials. This method is less common for irreversible inhibitors.

-

-

Data Collection: Flash-freeze the crystal and collect X-ray diffraction data at a synchrotron source.[22][23]

-

Structure Solution and Refinement: Process the diffraction data and solve the 3D structure using molecular replacement. The resulting electron density map should clearly show the covalent bond between the inhibitor and the catalytic nucleophile.[4][22]

Conclusion

The inhibition of retaining glycosidases by this compound is a classic example of mechanism-based inactivation. The structural basis for this potent and selective inhibition is rooted in a profound synergy between the inhibitor's electrophilic nature and its rigid, transition-state-mimicking conformation. This understanding, built upon decades of synthetic chemistry, kinetic analysis, and structural biology, has not only illuminated fundamental enzymatic mechanisms but has also provided the scientific community with a powerful and versatile chemical toolbox. These tools are instrumental in profiling enzyme activity in complex biological systems and continue to serve as a foundational scaffold for the development of novel therapeutics targeting glycosidase-related diseases.

References

- 1. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural basis for this compound inhibition of a β-glucosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carba-cyclophellitols Are Neutral Retaining-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. Activity-Based Probes for Glycosidases: Profiling and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinetic studies on this compound analogues--mechanism-based inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Activity-Based Protein Profiling for the Identification of Novel Carbohydrate-Active Enzymes Involved in Xylan Degradation in the Hyperthermophilic Euryarchaeon Thermococcus sp. Strain 2319x1E [frontiersin.org]

- 18. Detecting and identifying glycoside hydrolases using this compound-derived activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural basis for this compound inhibition of a beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structural basis for this compound inhibition of a β-glucosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of C7/C8-cyclitols and C7N-aminocyclitols from maltose and X-ray crystal structure of Streptomyces coelicolor GlgEI V279S in a complex with an amylostatin GXG–like derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 23. X-ray structure of cyclodextrin glycosyltransferase complexed with acarbose. Implications for the catalytic mechanism of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclophellitol: A Covalent Irreversible Inhibitor of Retaining Glycosidases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclophellitol and its synthetic derivatives represent a potent and versatile class of mechanism-based, irreversible inhibitors of retaining glycosidases.[1] By mimicking the transition state of the glycosidic bond cleavage, these compounds form a stable covalent bond with the catalytic nucleophile in the enzyme's active site, leading to permanent inactivation.[2][3] This unique mode of action has positioned this compound-based molecules as invaluable tools in glycobiology research and as promising scaffolds for therapeutic development.[4] This technical guide provides an in-depth overview of the core principles of this compound-mediated inhibition, detailed experimental protocols, a summary of key quantitative data, and a discussion of their application in activity-based protein profiling (ABPP).

Mechanism of Covalent Irreversible Inhibition

Retaining glycosidases cleave glycosidic bonds through a double displacement mechanism that involves the formation of a covalent glycosyl-enzyme intermediate.[5] this compound, a cyclitol mimic of glucose, features an epoxide ring that is sterically and electronically poised to react with the enzyme's catalytic nucleophile.[1]

The inhibition process is initiated by the protonation of the epoxide oxygen by the enzyme's general acid/base catalyst.[2][6] This activates the epoxide ring for nucleophilic attack by the catalytic carboxylate residue. The subsequent ring-opening results in the formation of a stable ester linkage between the this compound molecule and the enzyme, rendering the enzyme irreversibly inactive.[2][6] The absence of an endocyclic oxygen in the this compound structure prevents the catalytic machinery from hydrolyzing this bond.[2]

Caption: Mechanism of irreversible inhibition of retaining glycosidases by this compound.

Quantitative Data: Inhibitory Potency of this compound and its Derivatives

The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and the kinetic parameters of irreversible inhibition, the inhibitor concentration at half-maximal inactivation rate (Kᵢ) and the maximal rate of inactivation (kᵢ). The tables below summarize the inhibitory activities of various this compound derivatives against different human retaining β-glucosidases and α-glucosidases.

Table 1: Inhibition of Human Retaining β-Glucosidases by this compound Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| This compound | GBA1 | Potent (not specified) | [7] |

| This compound aziridine (B145994) | GBA1 | Potent (not specified) | [7] |

| β-cyclosulfate | GBA1 | 119 | [7] |

| This compound | GBA2 | Potent (not specified) | [7] |

| This compound aziridine | GBA2 | Potent (not specified) | [7] |

| β-cyclosulfate | GBA2 | 58 | [7] |

| 3,6-dideoxy-β-galacto-cyclophellitol aziridine | GBA3 | Selective for GBA3 | [6] |

Table 2: Inhibition of Human Retaining α-Glucosidases by this compound Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

| 1,6-epi-cyclophellitol | GAA | Inhibited | [7] |

| 1,6-epi-cyclophellitol aziridine | GAA | Inhibited | [7] |

| α-cyclosulfate | GAA | 82 | [7] |

| 1,6-epi-cyclophellitol | GANAB | Inhibited | [7] |

| 1,6-epi-cyclophellitol aziridine | GANAB | Inhibited | [7] |

| α-cyclosulfate | GANAB | 29 | [7] |

| 1,6-epi-cyclophellitol cyclosulfate | ER α-Glu II | 30 | [8] |

Table 3: Kinetic Parameters of Irreversible Inhibition

| Compound | Target Enzyme | Kᵢ (µM) | kᵢ (min⁻¹) | Reference | |---|---|---|---| | (1R,6S)-diastereoisomer of this compound | Brewer's yeast α-D-glucosidase | 26.9 | 0.401 |[9] | | (1R,2S,6S)-diastereoisomer of this compound | Jack bean α-D-mannosidase | 120 | 2.85 |[9] |

Experimental Protocols

Determination of IC₅₀ Values

This protocol outlines a general method for determining the apparent IC₅₀ values of this compound derivatives against retaining glycosidases using a fluorogenic substrate.

Materials:

-

Purified recombinant human glycosidase (e.g., GBA1, GBA2, GAA, GANAB).

-

Fluorogenic substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside for β-glucosidases, 4-Methylumbelliferyl-α-D-glucopyranoside for α-glucosidases).

-

Assay buffer (e.g., McIlvaine buffer, pH adjusted for optimal enzyme activity).

-

This compound inhibitor stock solution (in DMSO or water).

-

96-well black microtiter plates.

-

Plate reader capable of fluorescence measurement.

Procedure:

-

Prepare serial dilutions of the this compound inhibitor in the assay buffer.

-

In a 96-well plate, pre-incubate the enzyme with a range of inhibitor concentrations for 30 minutes at 37°C.[7] A control with no inhibitor should be included.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.[7]

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 445 nm for 4-MU).

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the percentage of residual enzyme activity for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of residual activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

Activity-Based Protein Profiling (ABPP)

ABPP using this compound-based probes allows for the detection and identification of active glycosidases in complex biological samples.[10] These probes are typically functionalized with a reporter tag, such as a fluorophore or biotin.[6]

Caption: General workflow for activity-based protein profiling (ABPP) of glycosidases.

Procedure (Competitive ABPP):

-

Prepare cell or tissue lysates in a suitable buffer.

-

Pre-incubate the lysates with varying concentrations of a non-tagged this compound inhibitor for a specific time (e.g., 30 minutes) at 37°C.[7]

-

Add a fluorescently tagged this compound-based activity-based probe (ABP) to the lysates and incubate for another 30 minutes.[7]

-

Quench the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled enzymes using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the pre-incubated samples compared to the control (no inhibitor) indicates successful inhibition by the non-tagged compound.[7]

Structure-Activity Relationships and Derivative Synthesis

The inhibitory profile of this compound can be modulated by altering its stereochemistry and substitution pattern.[6] For instance, the configuration of the hydroxyl groups determines the specificity for α- or β-glucosidases.[7] The development of synthetic routes, such as those starting from D-xylose or D-glucal, has been crucial for accessing a wide range of this compound analogs.[7][11][12]

Key synthetic transformations often involve:

-

Barbier-type reactions: To construct the carbocyclic core.[11]

-

Ring-closing metathesis: To form the cyclohexene (B86901) ring.[11]

-

Stereoselective epoxidation: To introduce the reactive epoxide warhead.[11]

-

Aziridination: To create this compound aziridine derivatives, which often exhibit broader reactivity.[6]

The introduction of different functional groups, such as deoxy positions or bulky substituents, can fine-tune the selectivity and potency of these inhibitors.[6] For example, deoxygenated this compound derivatives have shown altered activity and selectivity profiles against human β-glucosidases GBA1, GBA2, and GBA3.[6] Furthermore, the development of this compound cyclosulfates has introduced a new class of irreversible inhibitors with distinct conformational preferences and reactivity.[7][13]

Caption: Structure-Activity Relationship (SAR) logic for this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives are powerful tools for studying the function and mechanism of retaining glycosidases. Their utility as activity-based probes has significantly advanced our ability to profile enzyme activity in complex biological systems, with implications for disease diagnosis and understanding enzyme function in diverse organisms.[4][10][11] The ongoing development of novel synthetic strategies continues to expand the chemical space of this compound-based inhibitors, offering opportunities to create more potent and selective compounds.[12][14] These efforts hold great promise for the development of new therapeutic agents for a range of diseases, including lysosomal storage disorders like Gaucher and Pompe disease, diabetes, and viral infections.[4][8][15] The continued exploration of this compound's unique properties will undoubtedly lead to further breakthroughs in both basic research and drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Structural basis for this compound inhibition of a β-glucosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Activity-Based Probes for Glycosidases: Profiling and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic studies on this compound analogues--mechanism-based inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detecting and identifying glycoside hydrolases using this compound-derived activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,6-Cyclophellitol Cyclosulfates: A New Class of Irreversible Glycosidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring functional this compound analogues as human retaining beta-glucosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. 1,6-epi-Cyclophellitol Cyclosulfamidate Is a Bona Fide Lysosomal α-Glucosidase Stabilizer for the Treatment of Pompe Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Cyclophellitol: A Technical Guide to its Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclophellitol, a potent, naturally occurring irreversible inhibitor of β-glucosidases, holds significant promise in biochemical research and as a starting point for the development of therapeutic agents. While its discovery from the mushroom Phellinus sp. hinted at a fascinating biosynthetic origin, the precise enzymatic pathway remains unelucidated in current scientific literature. In contrast, extensive research has been dedicated to the chemical synthesis of this compound and its analogues, providing a robust platform for its production and derivatization. This technical guide provides an in-depth exploration of the scientifically documented chemical synthesis pathways of this compound, its mechanism of action, and relevant experimental protocols to facilitate further research and development.

Introduction to this compound

This compound, systematically named (1S,2R,3S,4R,5R,6S)-5-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol, is a cyclitol epoxide that acts as a mechanism-based inhibitor of retaining β-glucosidases.[1] Its structural resemblance to a β-glucose molecule in a transition-state-like conformation allows it to be recognized by the active site of these enzymes.[2] The presence of a strained epoxide ring is the key to its inhibitory activity.[1] Once in the active site, the epoxide is susceptible to nucleophilic attack by a catalytic carboxylate residue of the enzyme, leading to the formation of a stable, covalent ester linkage.[1] This effectively and irreversibly inactivates the enzyme.[1]

Chemical Synthesis of this compound

The total chemical synthesis of this compound has been a subject of significant interest, with multiple strategies developed from various starting materials. These routes provide access to this compound and its derivatives for biological studies.

Summary of Key Synthetic Routes

Several distinct and innovative synthetic routes to (+)-cyclophellitol have been reported. The following table summarizes some of the key approaches, highlighting the starting material, the number of steps, and the overall yield.

| Starting Material | Number of Steps | Overall Yield | Key Transformations |

| D-Glucose | - | - | Synthesis via a branched-chain 6-deoxyhex-5-enopyranoside.[3] Another route involves a Henry reaction followed by an intramolecular silyl (B83357) nitronate cycloaddition.[4][5] |

| D-Glucal | 12 | 19% | Synthesis of an orthogonally protected cyclitol intermediate.[6] |

| D-Xylose | 9 | 14% | Key steps include a zinc-mediated fragmentation, a highly diastereoselective indium-mediated coupling with ethyl 4-bromocrotonate, and a subsequent ring-closing olefin metathesis.[7][8] This is the shortest synthesis reported to date.[7] |

Data not available in the provided search results is indicated with "-".

Representative Synthetic Pathway: Synthesis from D-Xylose

The nine-step synthesis from D-xylose represents the most concise route to (+)-cyclophellitol reported to date.[7] A generalized workflow of this synthetic pathway is illustrated below.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and adaptation of synthetic routes. The following protocol outlines the key transformations in the synthesis of (+)-cyclophellitol from D-xylose, as described in the literature.[8]

Key Transformations:

-

Zinc-Mediated Fragmentation: A benzyl-protected methyl 5-deoxy-5-iodo-xylofuranoside is subjected to a reductive fragmentation using zinc to yield an unsaturated aldehyde.[8]

-

Indium-Mediated Coupling: The resulting aldehyde undergoes a highly diastereoselective indium-mediated coupling with ethyl 4-bromocrotonate to form a diene.[8]

-

Ring-Closing Olefin Metathesis: The diene is then treated with a ruthenium catalyst to facilitate ring-closing metathesis, forming the cyclohexene core.[8]

-

Ester Reduction and Epoxidation: The ester group on the cyclohexene derivative is reduced, followed by epoxidation of the double bond to introduce the characteristic epoxide ring.[8]

-

Deprotection: The final step involves the removal of protecting groups to yield (+)-cyclophellitol.[8]

Mechanism of β-Glucosidase Inhibition

The inhibitory potency of this compound stems from its ability to act as a mechanism-based inactivator. The following diagram illustrates the key steps in the irreversible inhibition of a retaining β-glucosidase.

Upon binding to the active site, the general acid/base catalyst (an aspartate or glutamate (B1630785) residue) protonates the epoxide oxygen of this compound.[1] This enhances the electrophilicity of one of the epoxide carbons, facilitating a nucleophilic attack by the catalytic nucleophile (another carboxylate residue).[1] This attack results in the opening of the epoxide ring and the formation of a stable covalent ester linkage between the enzyme and the inhibitor, leading to irreversible inactivation.[1]

Conclusion

While the natural biosynthetic pathway of this compound remains an intriguing area for future discovery, the advancements in chemical synthesis have provided researchers with the necessary tools to produce this valuable molecule and its analogues. The well-established synthetic routes, particularly the concise synthesis from D-xylose, offer efficient access to this compound for further investigation into its biological activities and for the development of novel therapeutic agents and activity-based probes. A thorough understanding of its mechanism of irreversible inhibition is fundamental to its application in glycobiology and drug discovery. The information presented in this guide aims to serve as a comprehensive resource for scientists and professionals working in these fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conversion of D-glucose to cyclitol with hydroxymethyl substituent via intramolecular silyl nitronate cycloaddition reaction: application to total synthesis of (+)-cyclophellitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

fundamental properties of the cyclophellitol epoxide ring

An In-depth Technical Guide to the Fundamental Properties of the Cyclophellitol Epoxide Ring

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring cyclitol, possesses a highly strained epoxide ring that serves as a potent, mechanism-based inactivator of retaining β-glucosidases.[1][2] Its unique structure mimics the transition state of the natural glycosidic substrate, enabling it to be recognized by the enzyme's active site.[3][4] Upon binding, the epoxide is subjected to a nucleophilic attack by a catalytic carboxylate residue, leading to the formation of a stable, covalent enzyme-inhibitor adduct and subsequent irreversible inhibition.[5][6] This high specificity and covalent mode of action have established this compound and its synthetic derivatives as indispensable chemical tools. They are widely employed as activity-based probes (ABPs) for identifying and profiling glycosidases in complex biological systems, aiding in disease diagnosis and elucidating enzyme function.[7][8][9] Furthermore, their ability to selectively target specific glycosidases, such as human glucocerebrosidase (GBA), makes them valuable scaffolds for developing therapeutic agents for conditions like Gaucher disease and as potential antiviral drugs.[10][11]

Core Chemical and Mechanistic Properties

Chemical Structure and Conformational Mimicry

This compound is a polyhydroxylated cyclohexane (B81311) featuring an epoxide that bridges the C1 and C6 positions (IUPAC name: (1S,2R,3S,4R,5R,6R)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol). The presence of the rigid, strained epoxide ring forces the six-membered ring into a 4H3 half-chair conformation.[3][4] This conformation is critical as it mimics the shape of the oxocarbenium ion-like transition state that occurs during the hydrolysis of β-glucosides by retaining glycosidases.[3][5] This conformational mimicry, rather than just the electrophilicity of the epoxide, is a substantial contributor to its inhibitory potency, allowing for high-affinity binding within the enzyme's active site.[5][12]

Mechanism of Irreversible Inhibition

The inhibitory activity of this compound is rooted in its function as a mechanism-based inactivator. The process unfolds within the enzyme's active site through a two-step sequence:

-

Binding and Acid Catalysis: this compound binds to the active site of a retaining glycosidase. An acidic residue (the general acid/base catalyst, typically a glutamic or aspartic acid) protonates the epoxide oxygen, enhancing its electrophilicity and making it a better leaving group.[10]

-

Nucleophilic Attack and Covalent Adduct Formation: The enzyme's catalytic nucleophile, another carboxylate residue, performs a nucleophilic attack on one of the epoxide carbons (typically C1).[5][13] This attack proceeds in a trans-diaxial fashion, leading to the opening of the strained epoxide ring and the formation of a stable covalent ester linkage between the enzyme and the this compound molecule.[6][14]

The resulting enzyme-inhibitor adduct is hydrolytically stable because the enzyme's catalytic machinery, which is designed to hydrolyze a glycosidic bond via a second water-mediated step, cannot cleave this ester bond.[15] This effectively sequesters the enzyme in an inactive state, leading to irreversible inhibition.[1][2]

Caption: Mechanism of irreversible inhibition of retaining glycosidases by this compound.

Quantitative Inhibition Data

The potency of this compound and its derivatives varies depending on the specific enzyme and the configuration of the inhibitor. The data below summarizes key kinetic parameters and IC₅₀ values for selected human glycosidases.

Table 1: Kinetic Parameters of Irreversible Inhibition

| Compound | Target Enzyme | Kᵢ (μM) | kᵢₙₐ꜀ₜ (min⁻¹) | Reference(s) |

|---|---|---|---|---|

| This compound (β-gluco) | GBA | 9.2 | 0.7 | [5] |

| 1,6-epi-Cyclophellitol (B1244939) (α-gluco) | GAA | 1400 | 0.5 | [5] |

| (1R,6S)-diastereoisomer (α-gluco) | Brewer's Yeast α-glucosidase | 26.9 | 0.401 | [12] |

| (1R,2S,6S)-diastereoisomer (α-manno) | Jack Bean α-mannosidase | 120 | 2.85 | [12] |

| Cellobiosyl-cyclophellitol aziridine (B145994) | HiCel7B | 1.9 | 0.35 | [16] |

| Cellotriosyl-cyclophellitol aziridine | HiCel7B | 3.9 | 0.50 |[16] |

Table 2: IC₅₀ Values for this compound Analogues

| Compound | Target Enzyme | IC₅₀ (μM) | Reference(s) |

|---|---|---|---|

| 1,6-epi-cyclophellitol cyclosulfate (11) | ER α-Glu II | 0.03 | [11] |

| 1,6-epi-cyclophellitol cyclosulfate (11) | GAA | 0.03 | [11] |

| 1,6-epi-cyclophellitol (9) | ER α-Glu II | 0.37 | [11][17] |

| 1,6-epi-cyclophellitol (9) | GAA | 58.0 | [17] |

| 1,6-epi-cyclophellitol aziridine (10) | ER α-Glu II | 0.7675 | [17] |

| 1,6-epi-cyclophellitol aziridine (10) | GAA | 64.3 | [17] |

| α-cyclosulfate (5) | GAA | 0.082 | [5] |

| α-cyclosulfate (5) | GANAB | 0.029 | [5] |

| β-cyclosulfate (6) | GBA1 | 119 | [5] |

| β-cyclosulfate (6) | GBA2 | 58 |[5] |

Key Applications in Research and Development

Activity-Based Protein Profiling (ABPP)

This compound derivatives are premier tools for Activity-Based Protein Profiling (ABPP), a powerful technique for studying enzyme function directly in complex biological samples.[7] By attaching a reporter tag (e.g., a fluorophore or biotin) to the this compound scaffold, these activity-based probes (ABPs) can covalently label active glycosidases.[8][15] This allows for visualization, identification, and quantification of active enzyme populations, which is often more informative than measuring protein abundance alone.

Competitive ABPP is a variation used to screen for and determine the potency of new inhibitors. In this workflow, a biological sample is pre-incubated with a library of unlabeled inhibitor candidates before adding the tagged ABP. A potent inhibitor will occupy the active site of the target enzyme, preventing the ABP from binding. The reduction in signal from the ABP is then used to quantify the inhibitor's efficacy.[5][13]

Caption: Workflow for competitive ABPP to assess inhibitor potency.

Therapeutic and Antiviral Potential

The high selectivity of this compound analogues makes them attractive candidates for drug development.

-

Gaucher Disease: This lysosomal storage disorder results from a deficiency in the retaining β-glucosidase GBA. This compound-based probes are used for diagnostic purposes to measure residual GBA activity.[8] Furthermore, derivatives are being explored as pharmacological chaperones or inhibitors to modulate GBA activity.[2]

-

Antiviral Agents: Many enveloped viruses, including coronaviruses, rely on host endoplasmic reticulum (ER) α-glucosidases I and II for the proper folding and maturation of their envelope glycoproteins.[11] α-configured this compound derivatives, such as 1,6-epi-cyclophellitol cyclosulfate, can potently and selectively inhibit ER α-glucosidase II. This disrupts the glycoprotein (B1211001) processing pathway, leading to misfolded proteins, reduced viral particle assembly, and a block in viral replication.[11]

Caption: Inhibition of ER α-glucosidase II by this compound analogues disrupts viral maturation.

Experimental Protocols

General Synthesis of this compound Derivatives

The total synthesis of this compound and its analogues is a multi-step process, often starting from readily available carbohydrates like D-xylose. A representative, high-level workflow is described below.[5]

-

Preparation of Key Intermediate: D-xylose is converted over approximately nine steps into a key cyclohexene (B86901) intermediate (e.g., compound 7 in Artola et al., 2017).[5]

-

Functionalization: The free hydroxyl groups on the cyclohexene are protected (e.g., via benzylation).

-

Diol Formation: The double bond is oxidized using reagents like ruthenium trichloride/sodium periodate (B1199274) to afford a mixture of cis-diols. These diastereomers can be separated via column chromatography or recrystallization.

-

Formation of the Electrophilic Ring:

-

Deprotection: Finally, protecting groups (e.g., benzyl (B1604629) groups) are removed via hydrogenation (e.g., using H₂ over Pd/C) to yield the final this compound analogue.[5]

In Vitro Glycosidase Inhibition Assay

This protocol outlines a typical procedure for measuring the inhibitory potency of a this compound analogue against a target glycosidase using a fluorogenic substrate.[11][19]

-

Reagent Preparation:

-

Prepare a stock solution of the target enzyme (e.g., recombinant human GAA) in an appropriate buffer.

-

Prepare a series of dilutions of the this compound inhibitor in the same buffer.

-

Prepare a stock solution of a fluorogenic substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside, 4-MU-Glc).

-

-

Pre-incubation: In a microplate, mix the enzyme solution with the various concentrations of the inhibitor. Include a control with no inhibitor. Incubate this mixture for a set period (e.g., 30 minutes) at 37 °C to allow for covalent inactivation to occur.

-

Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Measurement: Monitor the increase in fluorescence over time using a plate reader (e.g., λₑₓ = 360 nm, λₑₘ = 450 nm for 4-MU). The rate of fluorescence increase is proportional to the residual enzyme activity.

-

Data Analysis: Plot the residual enzyme activity against the inhibitor concentration. Fit the data using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. For irreversible inhibitors, time-dependent inactivation assays can be performed to calculate kᵢₙₐ꜀ₜ and Kᵢ.[20]

Mass Spectrometry Analysis of Covalent Adducts

Mass spectrometry (MS) is used to confirm the covalent modification of the target enzyme and to identify the specific residue that has been labeled.[16][20]

-

Labeling: Incubate the purified target enzyme with a molar excess of the this compound inhibitor for a sufficient time to ensure complete labeling (e.g., 1 hour at 25 °C). Include an unlabeled enzyme control.

-

Sample Preparation:

-

Remove excess, unbound inhibitor via buffer exchange or dialysis.

-

Denature the protein samples (labeled and unlabeled).

-

-

Intact Protein Analysis: Analyze the samples using electrospray ionization mass spectrometry (ESI-MS). A mass shift in the spectrum of the labeled enzyme corresponding to the molecular weight of the inhibitor will confirm covalent adduct formation.[20]

-

Peptide Mapping (for residue identification):

-

Digest the labeled and unlabeled proteins into smaller peptides using a protease like trypsin.

-

Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data against the protein sequence. The modified peptide will show a mass shift equal to that of the inhibitor. Fragmentation data (MS/MS) will confirm the identity of the peptide and pinpoint the modified amino acid (the catalytic nucleophile).[16]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biological activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. Detecting and identifying glycoside hydrolases using this compound-derived activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity-Based Probes for Glycosidases: Profiling and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic studies on this compound analogues--mechanism-based inactivators [pubmed.ncbi.nlm.nih.gov]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. Glycosylated this compound-derived activity-based probes and inhibitors for cellulases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Cyclophellitol and its Natural Analogues: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophellitol is a potent, naturally occurring, mechanism-based irreversible inhibitor of several retaining β-glucosidases. Isolated from the mushroom Phellinus sp., its unique structure, featuring a cyclitol ring with an epoxide, mimics the transition state of the natural substrate in the enzyme's active site. This leads to the formation of a stable covalent bond with the catalytic nucleophile of the enzyme, causing irreversible inhibition. The high specificity and potency of this compound and its synthetic analogues have made them invaluable tools in chemical biology for studying retaining glycosidases and as starting points for the development of therapeutic agents and activity-based protein profiling (ABPP) probes. This guide provides an in-depth overview of the biological activity of this compound and its analogues, focusing on quantitative data, experimental methodologies, and the biological pathways they influence.

Mechanism of Action

This compound and its analogues are mechanism-based inhibitors that target retaining glycosidases. These enzymes utilize a double displacement mechanism for substrate hydrolysis, which involves a covalent glycosyl-enzyme intermediate. This compound's structure, particularly the epoxide or aziridine (B145994) ring in its analogues, is designed to intercept this mechanism.

The inhibition process involves the following key steps:

-

Binding: The inhibitor, mimicking the conformation of the substrate's transition state, binds to the active site of the retaining glycosidase.

-

Protonation: The enzyme's catalytic acid/base residue protonates the epoxide or aziridine ring of the inhibitor.

-

Nucleophilic Attack: The catalytic nucleophile of the enzyme attacks the adjacent carbon, leading to the opening of the strained ring.

-

Covalent Adduct Formation: This attack results in the formation of a stable, covalent ester or amino linkage between the inhibitor and the enzyme's catalytic nucleophile.

-

Irreversible Inhibition: The resulting covalent adduct is highly stable and cannot be hydrolyzed, leading to the irreversible inactivation of the enzyme.

Quantitative Biological Activity

The inhibitory potency of this compound and its analogues is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the reported inhibitory activities against key human retaining glycosidases.

Table 1: Inhibitory Activity (IC50, µM) of this compound and Analogues against Human Retaining β-Glucosidases

| Compound/Analogue | GBA1 (Glucocerebrosidase) | GBA2 | GBA3 | Reference |

| This compound | Potent (nanomolar range) | Potent (nanomolar range) | - | |

| This compound Aziridine | Broad-spectrum (nanomolar) | Broad-spectrum (nanomolar) | Broad-spectrum (nanomolar) | |

| 3,6-dideoxy-β-galacto-cyclophellitol aziridine | Less Potent | Less Potent | Selective | |

| Xylo-cyclophellitol | 2.671 | >25 | >25 | |

| Xylo-cyclophellitol aziridine | 0.719 | >25 | >25 |

Note: IC50 values are highly dependent on experimental conditions, including enzyme and substrate concentrations, and incubation times.

Table 2: Inhibitory Activity (IC50, µM) of this compound Analogues against Human Retaining α-Glucosidases

| Compound/Analogue | GAA (Acid α-glucosidase) | GANAB (ER α-glucosidase II) | Reference |

| 1,6-epi-cyclophellitol cyclosulfate | 0.03 ± 0.007 | Potent | |

| 1,5a-epi-cyclophellitol aziridine (7) | 1.96 ± 0.51 | 0.45 ± 0.03 | |

| 1,5a-epi-cyclophellitol N-butanoyl aziridine (8) | 0.84 ± 0.043 | 5.47 ± 0.91 | |

| In situ inhibition by 1,6-cyclophellitol cyclosulfate (5) | 3.0 | 1.6 |

Experimental Protocols

Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the apparent IC50 values of this compound analogues against retaining glycosidases using a fluorogenic substrate.

Materials:

-

Purified recombinant human enzyme (e.g., GBA1, GAA) or cell lysates overexpressing the target enzyme.

-

This compound analogue stock solution (e.g., in DMSO).

-

Assay buffer (e.g., McIlvaine buffer, phosphate (B84403) buffer) at the optimal pH for the enzyme.

-

Fluorogenic substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside for β-glucosidases, 4-Methylumbelliferyl-α-D-glucopyranoside for α-glucosidases).

-

Stop solution (e.g., glycine-NaOH buffer, pH 10.7).

-

96-well black microplate.

-

Plate reader capable of measuring fluorescence (e.g., excitation at 365 nm, emission at 445 nm for 4-MU).

Procedure:

-

Enzyme Preparation: Dilute the enzyme stock to a working concentration in the assay buffer.

-

Inhibitor Dilution: Prepare a serial dilution of the this compound analogue in the assay buffer.

-

Pre-incubation: In the wells of the 96-well plate, add a defined volume of the enzyme solution and an equal volume of the inhibitor dilutions. Include a control with buffer instead of the inhibitor. Incubate the plate for a specific duration (e.g., 30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

Substrate Addition: To initiate the enzymatic reaction, add a defined volume of the fluorogenic substrate to each well.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 15-60 minutes) at the optimal temperature, protected from light.

-

Reaction Termination: Stop the reaction by adding the stop solution to each well.

-

Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) in the plate reader.

-

Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Calculate the percentage of residual enzyme activity for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Activity-Based Protein Profiling (ABPP)

ABPP with this compound-derived probes allows for the visualization and identification of active glycosidases in complex biological samples.

Materials:

-

This compound-based ABP (e.g., this compound aziridine tagged with a fluorophore like Cy5 or a biotin).

-

Biological sample (e.g., cell lysates, tissue homogenates).

-

SDS-PAGE equipment.

-

Fluorescence scanner or streptavidin-HRP for western blotting.

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable buffer. Determine the total protein concentration.

-

Probe Labeling: Incubate a defined amount of total protein with the ABP at a specific concentration (e.g., 1 µM) for a set time (e.g., 30 minutes) at 37°C.

-

Quenching and Denaturation: Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

Detection:

-

Fluorescent Probes: Visualize the labeled enzymes directly by scanning the gel with a fluorescence scanner.

-

Biotinylated Probes: Transfer the proteins to a membrane, probe with streptavidin-HRP, and detect by chemiluminescence.

-

-